Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-
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Overview
Description
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[44]non-7-yl]- is a complex organic compound with a unique structure that includes a trifluoromethyl group and a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of trifluoroacetic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is advantageous due to its simplicity and relatively high yield .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2,2,2-trifluoro-: Similar structure but lacks the diazaspiro ring system.
Phenyl trifluoromethyl ketone: Another related compound with a simpler structure.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- is unique due to its combination of a trifluoromethyl group and a diazaspiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1148044-32-9 |
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Molecular Formula |
C16H19F3N2O |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
1-(1-benzyl-1,7-diazaspiro[4.4]nonan-7-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C16H19F3N2O/c17-16(18,19)14(22)20-10-8-15(12-20)7-4-9-21(15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
XOCKTOAXERLFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C(F)(F)F)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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